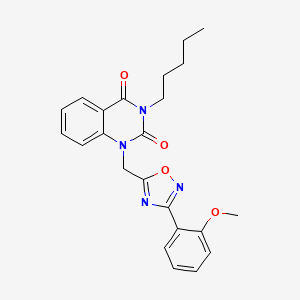

1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-3-4-9-14-26-22(28)16-10-5-7-12-18(16)27(23(26)29)15-20-24-21(25-31-20)17-11-6-8-13-19(17)30-2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFYQBKQSLLPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on diverse scientific literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of a quinazoline core linked to an oxadiazole moiety and a pentyl group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Oxadiazole Ring : The oxadiazole moiety is known for its ability to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to inhibition or activation of specific signaling pathways involved in cell proliferation and survival.

- Quinazoline Core : Quinazolines have been widely studied for their anticancer properties, often acting as kinase inhibitors. The presence of the quinazoline structure in this compound suggests potential activity against cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline derivatives. For instance:

- In Vitro Studies : A study evaluating similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and KCL-22 (lymphoblastoid) cells. The IC50 values indicated that these compounds could inhibit cell growth effectively, suggesting a dose-dependent response .

- Mechanistic Insights : The mechanism of action was further elucidated through fluorescence microscopy, which revealed that these compounds induced apoptosis in cancer cells. The presence of specific functional groups was found to enhance cytotoxicity by increasing cellular uptake and retention .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione | MDA-MB-231 | 6.3 | Induces apoptosis |

| Similar Oxadiazole Derivative | KCL-22 | 8.3 | Inhibits proliferation |

| Quinazoline Derivative | HeLa | 9.6 | Modulates kinase activity |

Case Studies

Several case studies have explored the biological effects of compounds similar to 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione:

- Case Study 1 : A study on substituted pyridazinone derivatives showed promising anticancer activity against multiple cell lines. The results indicated that structural modifications could lead to enhanced potency .

- Case Study 2 : Research on fatty acid derivatives demonstrated that the incorporation of long-chain fatty acids significantly improved the cytotoxic effects of oxadiazole compounds by enhancing membrane permeability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione demonstrate moderate to strong inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported range from 70 to 80 mg/mL for these strains .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer potential. The incorporation of the oxadiazole moiety enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Specifically, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is growing evidence that quinazoline derivatives can exhibit anti-inflammatory properties. This is attributed to their ability to inhibit key pathways involved in inflammation, such as the NF-kB signaling pathway.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazoline or Pyrimidine Cores

1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-Diones

- Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione fused with a 1,3,4-oxadiazole ring.

- Key Features : The 1,3,4-oxadiazole substituent at position 6 and alkyl/phenyl groups at position 1 and 3.

- Activity : Exhibits broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus (MIC: 2–8 µg/mL) .

- Comparison: The 1,3,4-oxadiazole ring in these compounds may confer greater metabolic stability compared to 1,2,4-oxadiazoles due to differences in ring strain and electronic distribution.

8-[(3-Phenyl-1,2,4-Oxadiazol-5-yl)methoxy]quinoline Monohydrate

- Core Structure: Quinoline linked to a 1,2,4-oxadiazole via a methoxy bridge.

- Key Features: The phenyl group at position 3 of the oxadiazole and the quinoline moiety.

- Comparison: The quinoline core offers distinct electronic properties compared to quinazoline-diones, influencing solubility and receptor affinity. The methoxy linker may reduce steric hindrance, enhancing accessibility to biological targets .

Compounds with 1,2,4-Oxadiazole Moieties

3-(3-Methoxybenzyl)-4-(2-Methoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione

- Core Structure : 1,2,4-Triazole-5-thione with methoxybenzyl and methoxyphenyl substituents.

- Key Features : Sulfur atom at position 5 and dual methoxy groups.

- Activity: Not explicitly stated, but triazole-thiones are known for antifungal and anticancer properties .

- The absence of a fused aromatic system (e.g., quinazoline) may limit π-stacking interactions .

Table 1: Key Properties of Selected Compounds

Q & A

Q. What are the established synthetic methodologies for preparing quinazoline-dione derivatives with 1,2,4-oxadiazole substituents?

The synthesis typically involves two key steps:

- Cyclocondensation : Reacting N’-acyl-carbohydrazide derivatives (e.g., N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide) with phosphorous oxychloride to form the oxadiazole ring .

- Alkylation : Introducing substituents via alkylation using reagents like 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. Optimal conditions include refluxing in aprotic solvents (e.g., DMF) with a base like K₂CO₃ to facilitate nucleophilic substitution .

Q. How is the structural integrity of the compound validated after synthesis?

- X-ray crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., methoxyphenyl and quinazoline moieties) to confirm stereochemistry .

- Spectroscopic analysis : Use ¹H/¹³C NMR to identify key protons (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl carbons (δ ~160–180 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks .

Q. What preliminary biological assays are recommended for evaluating antimicrobial activity?

- Disk diffusion or microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) values ≤50 µg/mL suggest promising activity .

- Positive controls : Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

Advanced Research Questions

Q. How can low yields during alkylation of the quinazoline-dione core be addressed?

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or acetone to reduce side reactions.

- Catalyst use : Add catalytic KI to enhance reactivity of chloroalkyl intermediates .

- Temperature control : Conduct reactions under microwave irradiation (80–100°C) to accelerate kinetics and improve yields .

Q. How should researchers resolve contradictions in reported antimicrobial data across studies?

- Strain specificity : Re-test activity against identical ATCC strains (e.g., C. albicans ATCC 90028) to eliminate variability .

- Protocol standardization : Adopt CLSI guidelines for broth microdilution, ensuring consistent inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 h) .

- Statistical validation : Apply ANOVA or Tukey’s test to compare replicate data (n ≥ 3) and identify outliers .

Q. What computational strategies predict the compound’s electronic properties and binding affinity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, a small gap (<4 eV) suggests potential for charge-transfer interactions .

- Molecular docking : Simulate binding to target enzymes (e.g., bacterial DNA gyrase) using AutoDock Vina. Prioritize poses with binding energies ≤−7.0 kcal/mol .

Data Contradiction Analysis

Q. How to interpret conflicting results in crystallographic vs. spectroscopic data?

- Crystal vs. solution state : X-ray structures may show planar conformations stabilized by hydrogen bonds (e.g., O–H⋯N), while NMR in solution may indicate dynamic rotation of methoxyphenyl groups .

- Mitigation : Perform variable-temperature NMR to detect conformational flexibility and correlate with crystallographic data .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example from Analogues) | Reference |

|---|---|---|

| Space group | Monoclinic, C2/c | |

| Unit cell dimensions | a = 28.004 Å, b = 15.464 Å | |

| Dihedral angles | 16.83° (methoxyphenyl vs. core) |

Q. Table 2. Antimicrobial Activity Screening Protocol

| Step | Condition | Reference |

|---|---|---|

| Inoculum preparation | 0.5 McFarland standard | |

| Incubation | 37°C, 18–24 h | |

| MIC determination | 96-well plate, 100 µL/well |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.